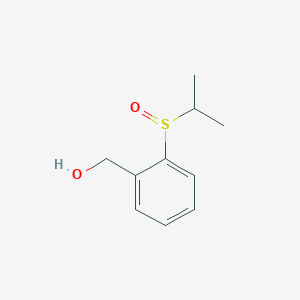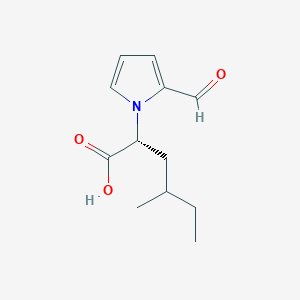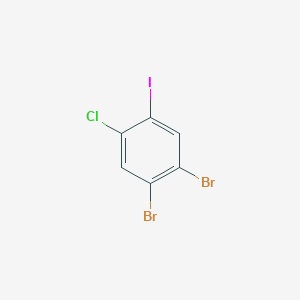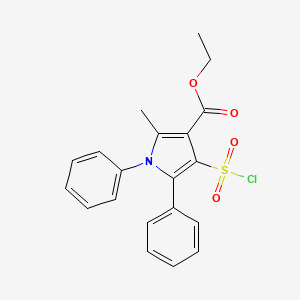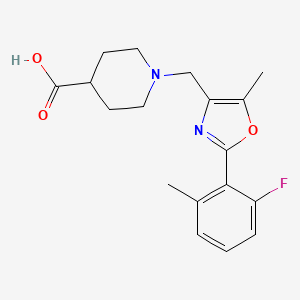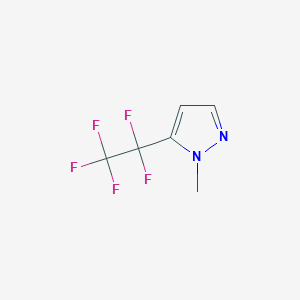
furan-3-yl(1H-imidazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-3-yl(1H-imidazol-1-yl)methanone is a heterocyclic compound that contains both furan and imidazole rings The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom, while the imidazole ring is a five-membered ring containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan-3-yl(1H-imidazol-1-yl)methanone typically involves the reaction of furan-3-carboxylic acid with imidazole in the presence of a coupling reagent. One common method involves the use of a dehydrating agent such as thionyl chloride to convert furan-3-carboxylic acid to its corresponding acid chloride, which then reacts with imidazole to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
Furan-3-yl(1H-imidazol-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form this compound-2,5-dione.
Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.
Substitution: Both the furan and imidazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: this compound-2,5-dione.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted furan and imidazole derivatives depending on the reagents used.
Scientific Research Applications
Furan-3-yl(1H-imidazol-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its ability to interact with biological targets such as enzymes and receptors.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of furan-3-yl(1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a ligand for metal ions, facilitating catalytic reactions. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl(1H-imidazol-1-yl)methanone: Similar structure but with the furan ring attached at the 2-position.
Pyridin-3-yl(1H-imidazol-1-yl)methanone: Contains a pyridine ring instead of a furan ring.
Benzimidazol-1-yl(1H-imidazol-1-yl)methanone: Contains a benzimidazole ring instead of a furan ring.
Uniqueness
Furan-3-yl(1H-imidazol-1-yl)methanone is unique due to the presence of both furan and imidazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H6N2O2 |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
furan-3-yl(imidazol-1-yl)methanone |
InChI |
InChI=1S/C8H6N2O2/c11-8(7-1-4-12-5-7)10-3-2-9-6-10/h1-6H |
InChI Key |
ZLPJZDBHTPCPSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1C(=O)N2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


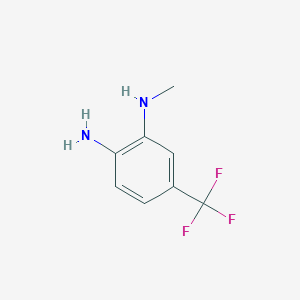
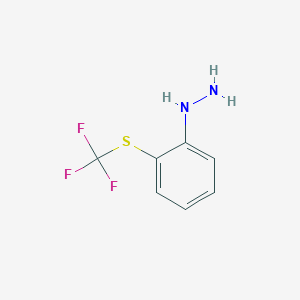

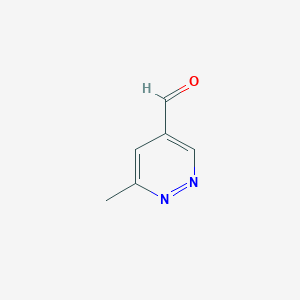
![(1S,4R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15204602.png)
